molecular formula C15H16N2O4S B12475180 1-(5-Nitro-naphthalene-1-sulfonyl)-piperidine

1-(5-Nitro-naphthalene-1-sulfonyl)-piperidine

Cat. No.: B12475180
M. Wt: 320.4 g/mol
InChI Key: LVXLOVSJWVUIDI-UHFFFAOYSA-N
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Description

1-(5-Nitro-naphthalene-1-sulfonyl)-piperidine is a chemical compound that features a piperidine ring attached to a naphthalene sulfonyl group with a nitro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Nitro-naphthalene-1-sulfonyl)-piperidine typically involves the reaction of 5-nitronaphthalene-1-sulfonyl chloride with piperidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{5-Nitronaphthalene-1-sulfonyl chloride} + \text{Piperidine} \rightarrow \text{this compound} ]

The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(5-Nitro-naphthalene-1-sulfonyl)-piperidine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of 1-(5-Amino-naphthalene-1-sulfonyl)-piperidine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Nitro-naphthalene-1-sulfonyl)-piperidine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Nitro-naphthalene-1-sulfonyl)-piperidine involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function.

Comparison with Similar Compounds

1-(5-Nitro-naphthalene-1-sulfonyl)-piperidine can be compared with other similar compounds such as:

    1-(5-Nitro-naphthalene-1-sulfonyl)-morpholine: Similar structure but with a morpholine ring instead of a piperidine ring.

    1-(5-Nitro-naphthalene-1-sulfonyl)-pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of a piperidine ring with a nitro-naphthalene-sulfonyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H16N2O4S

Molecular Weight

320.4 g/mol

IUPAC Name

1-(5-nitronaphthalen-1-yl)sulfonylpiperidine

InChI

InChI=1S/C15H16N2O4S/c18-17(19)14-8-4-7-13-12(14)6-5-9-15(13)22(20,21)16-10-2-1-3-11-16/h4-9H,1-3,10-11H2

InChI Key

LVXLOVSJWVUIDI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3[N+](=O)[O-]

solubility

9.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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